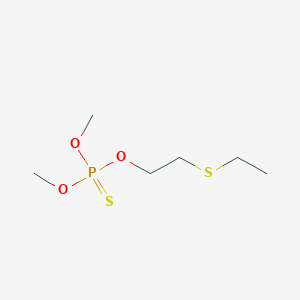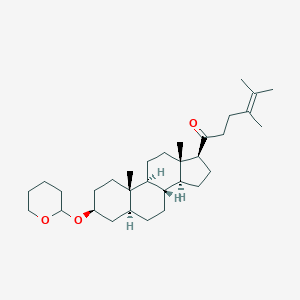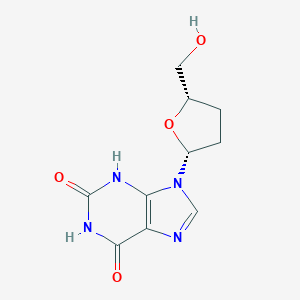
2',3'-Dideoxyxanthosine
Descripción general
Descripción
2’,3’-Dideoxyxanthosine is a nucleoside analogue characterized by the absence of hydroxyl groups at the 2’ and 3’ positions of the ribose sugar. This compound is a derivative of xanthosine, which is a naturally occurring nucleoside found in various biological systems. The unique structure of 2’,3’-Dideoxyxanthosine makes it an important molecule in the study of nucleic acid chemistry and antiviral research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-Dideoxyxanthosine typically involves the deoxygenation of ribonucleosides. One common method includes the radical deoxygenation of xanthate derivatives. The process begins with the preparation of ribonucleoside 2’,3’-bisxanthates using alkylating agents such as bromoethane or 3-bromopropanenitrile. The subsequent radical deoxygenation reaction employs tris(trimethylsilyl)silane and 1,1’-azobis(cyclohexanecarbonitrile) as reagents .
Industrial Production Methods: Industrial production of 2’,3’-Dideoxyxanthosine follows similar synthetic routes but on a larger scale. The use of environmentally friendly and low-cost reagents is emphasized to ensure sustainability and cost-effectiveness. Enzymatic methods, such as the use of adenosine deaminase to transform 2’,3’-dideoxyadenosine into 2’,3’-dideoxyinosine, are also employed to achieve high yields .
Análisis De Reacciones Químicas
Types of Reactions: 2’,3’-Dideoxyxanthosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various derivatives of 2’,3’-Dideoxyxanthosine with modified functional groups, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
2’,3’-Dideoxyxanthosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of nucleic acid analogues and other complex molecules.
Biology: The compound is studied for its role in nucleic acid metabolism and its potential as a universal base in DNA and RNA.
Industry: The compound is used in the development of antiviral drugs and other therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2’,3’-Dideoxyxanthosine involves its incorporation into nucleic acids, where it acts as a chain terminator. By lacking the 2’ and 3’ hydroxyl groups, the compound prevents the formation of phosphodiester bonds, thereby inhibiting the elongation of nucleic acid chains. This mechanism is particularly effective against viral reverse transcriptase enzymes, making it a potent antiviral agent .
Comparación Con Compuestos Similares
- 2’,3’-Dideoxyadenosine
- 2’,3’-Dideoxycytidine
- 2’,3’-Dideoxyuridine
Comparison: 2’,3’-Dideoxyxanthosine is unique due to its xanthine base, which allows it to base pair with all four natural bases, making it a potential universal base. In contrast, other similar compounds like 2’,3’-Dideoxyadenosine and 2’,3’-Dideoxycytidine have specific base pairing properties that limit their versatility .
Propiedades
IUPAC Name |
9-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O4/c15-3-5-1-2-6(18-5)14-4-11-7-8(14)12-10(17)13-9(7)16/h4-6,15H,1-3H2,(H2,12,13,16,17)/t5-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCOZUSCDLLKIV-NTSWFWBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CO)N2C=NC3=C2NC(=O)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=NC3=C2NC(=O)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80157420 | |
| Record name | 9-(2,3-Dideoxy-beta-D-glycero-pentofuranosyl)-9H-xanthosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80157420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132194-28-6 | |
| Record name | 9-(2,3-Dideoxy-beta-D-glycero-pentofuranosyl)-9H-xanthosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132194286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-(2,3-Dideoxy-beta-D-glycero-pentofuranosyl)-9H-xanthosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80157420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2',3'-Dideoxyxanthosine synthesized, and what is its relationship to 2'-Deoxyisoguanosine?
A1: The research paper describes the synthesis of this compound (17) through the enzymatic deamination of 2',3'-dideoxyisoguanosine (2) by adenosine deaminase. [] Essentially, adenosine deaminase removes an amino group from 2',3'-dideoxyisoguanosine, resulting in the formation of this compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[[4-(cyanomethyl)phenyl]methyl]acetamide](/img/structure/B165969.png)
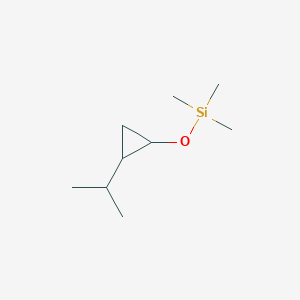

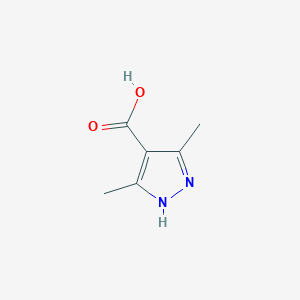


![1-[4-(Cycloheptylamino)pyridin-3-yl]sulfonyl-3-cyclohexylthiourea](/img/structure/B165984.png)



